4-Chloroquinolin-3-amine

Vue d'ensemble

Description

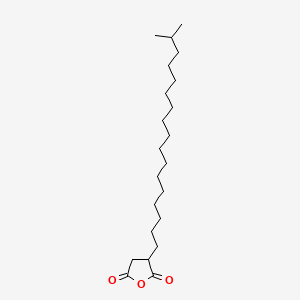

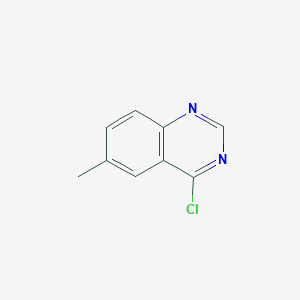

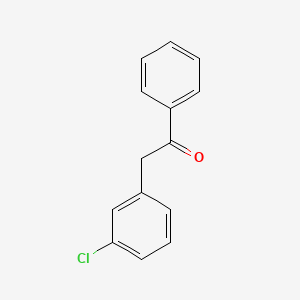

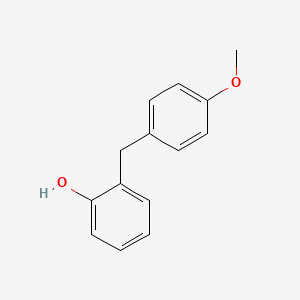

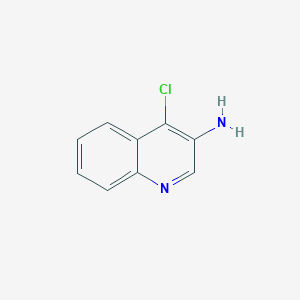

4-Chloroquinolin-3-amine, also known as 3-amino-4-chloroquinoline, is a compound with the molecular formula C9H7ClN2 . It has a molecular weight of 178.62 g/mol .

Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 4-Chloroquinolin-3-amine consists of a benzene ring fused with a pyridine moiety . The compound has a chlorine atom at the 4th position and an amino group at the 3rd position of the quinoline ring .Chemical Reactions Analysis

Quinoline and its analogues have been reported to undergo a wide range of reactions for the construction of the scaffold and its functionalization . These reactions are crucial for the synthesis of biologically and pharmaceutically active quinoline and its analogues .Physical And Chemical Properties Analysis

4-Chloroquinolin-3-amine has a density of 1.4±0.1 g/cm³ . Its boiling point is 308.1±22.0 °C at 760 mmHg . The compound has a molar refractivity of 51.3±0.3 cm³ . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique

Antifungal Activity

A series of secondary amines containing 2-chloroquinoline, including 4-Chloroquinolin-3-amine, have been synthesized and demonstrated potential antifungal activity. Compounds with this structure were effective against various fungal strains like Aspergillus niger and Aspergillus flavus. Notably, some derivatives showed increased antifungal activity compared to others (Kumar et al., 2011).

Synthesis of Bioactive Compounds

4-Chloroquinolin-3-amine has been used in an acid-promoted cascade reaction with amines, forming new C-N bonds. This method enables the synthesis of imidazo[4,5-c]quinolin-2-one derivatives, which are notable for their bioactivity (Lu et al., 2018).

Corrosion Inhibition

Derivatives of 4-Chloroquinolin-3-amine, such as Schiff’s bases, have been explored for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These compounds showed predominantly cathodic character and high inhibition efficiencies, highlighting their potential in corrosion protection (Prabhu et al., 2008).

Catalysis in Organic Reactions

The compound has been utilized in palladium-phosphinous acid catalysis for various reactions like Stille, Heck, amination, and thiation of chloroquinolines. This demonstrates its versatility in facilitating diverse chemical transformations (Wolf & Lerebours, 2003).

Chemoselectivity in Amination

4-Chloroquinolin-3-amine's derivatives were studied for their chemoselectivity in amination reactions. Different conditions led to selective amination with various amino groups, indicating its potential in specific organic synthesis applications (Shen et al., 2010).

Synthesis of Aminated Heterocycles

It has been employed in microwave-irradiated reactions with amines to synthesize aminated heterocycles efficiently. This method provides a practical approach for producing compounds relevant in medicinal chemistry (Staderini et al., 2013).

Cytotoxicity Evaluation

Several 4-aminoquinoline derivatives synthesized from 4-chloroquinoline have been examined for their cytotoxic effects on human breast tumor cell lines. These compounds exhibited significant effectiveness, suggesting their potential as anticancer agents (Zhang et al., 2007).

Electrochemical Studies

Electrochemical studies of secondary-amine-substituted chloroquinoline derivatives, including 4-Chloroquinolin-3-amine, have been conducted, providing insights into their electrochemical properties and potential applications in various fields (Lam et al., 2017).

Safety And Hazards

The safety data sheet of 4-Chloroquinolin-3-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, and H335 .

Orientations Futures

Recent research data highlights the versatile applications of quinoline and its analogues in the fields of industrial and synthetic organic chemistry . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been the focus of recent studies . Further development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry can be expected .

Propriétés

IUPAC Name |

4-chloroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWICNGJRPKVYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355793 | |

| Record name | 4-chloroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinolin-3-amine | |

CAS RN |

58401-43-7 | |

| Record name | 4-Chloro-3-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58401-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.